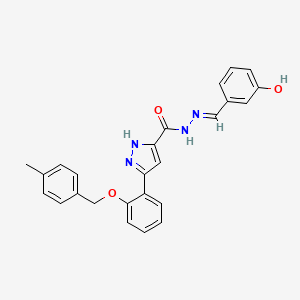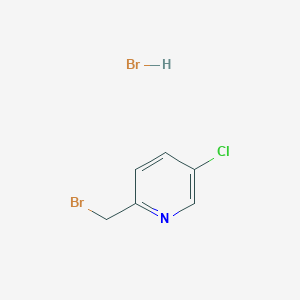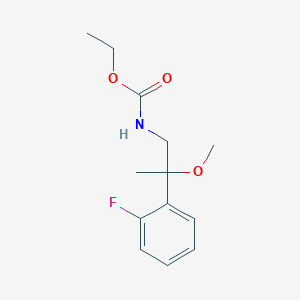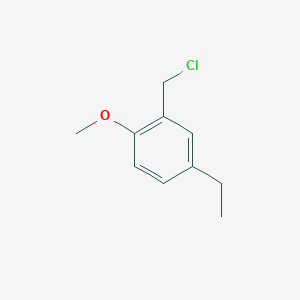![molecular formula C16H13F3N6O2 B2847721 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097927-16-5](/img/structure/B2847721.png)
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a synthetic organic molecule known for its unique structural components and diverse applications in scientific research. This compound's complex molecular structure encompasses a pyridine ring, an azetidine moiety, and a triazolopyrimidine unit, making it a subject of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. Key steps may include:
Formation of the triazolopyrimidine unit: : This may involve cyclization reactions starting from appropriate nitrile and hydrazine derivatives.
Construction of the azetidine ring: : Utilizing azetidine precursors or intermediates derived from cyclization reactions.
Introduction of the pyridine ring: : This can be achieved through coupling reactions or nucleophilic substitutions.
Assembly of the final compound: : Combining the previously synthesized fragments under specific conditions, often using palladium-catalyzed coupling reactions or other robust chemical methods.
Industrial Production Methods
While laboratory synthesis is crucial for initial studies, industrial-scale production requires optimized, scalable processes. Industrial methods often involve:
High-yield synthesis routes: : Ensuring maximal product formation while minimizing by-products.
Efficient purification techniques: : Employing chromatographic methods, crystallization, or other separation techniques.
Cost-effective reagents and catalysts: : To ensure sustainable and economical production processes.
Análisis De Reacciones Químicas
Types of Reactions
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form various oxidized products.
Reduction: : Using reducing agents to modify the functional groups.
Substitution: : Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Mild to strong reducing agents like lithium aluminum hydride or hydrogen gas with metal catalysts.
Substitution: : Halogenated solvents and bases for nucleophilic substitution; strong acids or electrophilic reagents for electrophilic substitution.
Major Products Formed
Oxidation products: : Carboxylic acids, ketones, or other oxygenated derivatives.
Reduction products: : Alcohols, amines, or other reduced functional groups.
Substitution products: : Modified compounds with different substituents replacing original functional groups.
Aplicaciones Científicas De Investigación
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine has diverse applications across multiple fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis, studying reaction mechanisms, and developing new materials.
Biology: : Investigated for its potential biological activity, including enzyme inhibition, receptor binding, or cellular modulation.
Medicine: : Explored for therapeutic properties, potentially contributing to the development of new drugs targeting specific diseases.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, or advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves interactions with molecular targets, such as:
Enzymes: : Inhibiting or modulating enzyme activity by binding to active or allosteric sites.
Receptors: : Binding to cellular receptors, triggering signal transduction pathways.
Pathways: : Interfering with or modulating biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can be compared to similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: : Sharing structural motifs but differing in substituent patterns or functional groups.
Azetidine derivatives: : Possessing the azetidine ring but varying in other structural components.
Trifluoromethylpyridines: : Containing the trifluoromethyl group on the pyridine ring, but differing in additional substituents or functional groups.
Propiedades
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2/c1-9-4-13(25-15(23-9)21-8-22-25)27-11-6-24(7-11)14(26)10-2-3-12(20-5-10)16(17,18)19/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGXMQVOCHSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2847646.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2847647.png)


![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)
![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)
![6-silaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B2847658.png)

![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2847661.png)
